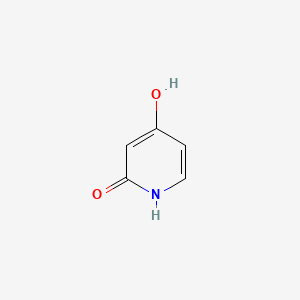

![molecular formula C42H28N2S2 B6593863 DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene CAS No. 850018-19-8](/img/structure/B6593863.png)

DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

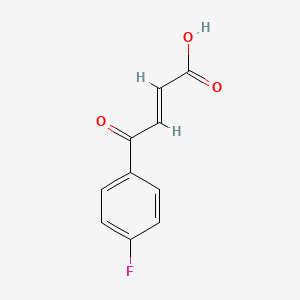

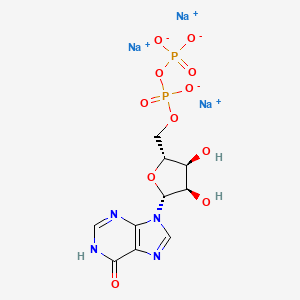

9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene, also known as DBzA, is a chemical compound with the molecular formula C42H28N2S2 . It has a molecular weight of 624.82 .

Synthesis Analysis

While specific synthesis methods for DBzA were not found, anthracene-based derivatives are typically synthesized via Suzuki/Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of DBzA consists of an anthracene core with two 4-(6-methylbenzothiazole-2-yl)phenyl groups attached at the 9 and 10 positions . The exact mass of DBzA is 624.16939125 .Chemical Reactions Analysis

DBzA has been used as an electron transport material in the development of organic fluorescent electroluminescent (EL) devices . When doped into a hole transporting host material, DBzA functions as a blue emitter .Physical and Chemical Properties Analysis

DBzA has a high molecular weight of 624.82 . It has a topological polar surface area of 82.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Applications in Material Chemistry and Biological Systems

Anthracene derivatives have been explored for their utility in a range of applications due to their structural diversity and intriguing chemical properties. These applications span material chemistry, including their use in organic photochemistry, optical, electronic, and magnetic switches, and in the development of organic light-emitting devices (OLEDs). The unique photophysical properties of anthracene derivatives enable their use in probing DNA cleavage within biological systems, showcasing their potential in medicinal applications as anti-cancer agents, despite their inherent carcinogenic risks to certain organisms (Somashekar & Chetana, 2016).

Environmental and Technological Implications

The review also touches on the environmental and technological significance of anthracene derivatives, noting their roles beyond the medical field. For instance, their involvement in dyeing industries and potential as food colorants reflects the wide-ranging industrial interest in these compounds. The exploration of marine-derived fungi as producers of unique anthraquinones and derivatives highlights the ongoing search for novel substances with beneficial applications, underscoring the importance of sustainable and innovative approaches to material science (Fouillaud et al., 2016).

Mécanisme D'action

Target of Action

Thiazole derivatives, which dbza is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Orientations Futures

DBzA has shown promise in the field of organic electronics, particularly in the development of pure blue organic fluorescent EL devices . By optimizing the doping concentration, devices with high brightness, current efficiency, power efficiency, and external quantum efficiency have been realized . This suggests potential future applications of DBzA in the design and manufacture of high-performance EL devices.

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom

Propriétés

IUPAC Name |

6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFXCBRNQSHADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

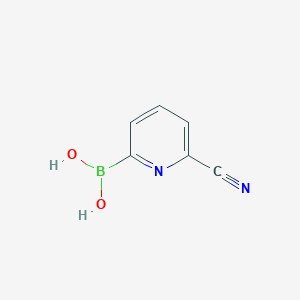

![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)

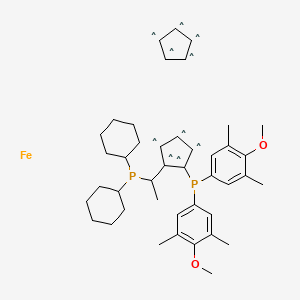

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)

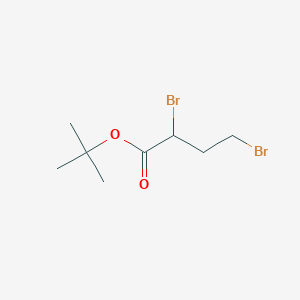

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)